molecular formula C9H7F3O B2675779 3-(2,2,2-Trifluoroethyl)benzaldehyde CAS No. 1368345-17-8

3-(2,2,2-Trifluoroethyl)benzaldehyde

Cat. No. B2675779
CAS RN: 1368345-17-8
M. Wt: 188.149
InChI Key: OSUXZCYXCQPRGJ-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)benzaldehyde is a chemical compound with the formula C9H7F3O and a molecular weight of 188.15 g/mol . It belongs to the categories of aldehydes and ketones .


Molecular Structure Analysis

The molecular structure of 3-(2,2,2-Trifluoroethyl)benzaldehyde consists of a benzene ring attached to an aldehyde group and a 2,2,2-trifluoroethyl group .


Physical And Chemical Properties Analysis

3-(2,2,2-Trifluoroethyl)benzaldehyde is a compound with a molecular weight of 188.15 g/mol . It should be stored in a dry, sealed place .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

  • Bis(2,2,2 trifluoroethyl) Phosphonate (BTFEP) serves as a convenient precursor for the synthesis of H-phosphonates . These compounds are mono- and dialkyl esters of phosphonic acid. Their versatility arises from their tautomeric behavior, allowing them to act as nucleophiles or electrophiles . Researchers utilize BTFEP in microwave-assisted reactions to create cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates. The method’s simplicity, short reaction times, and stoichiometric alcohol requirements make it attractive for synthetic applications.

Electrolytes for Lithium-Ion Batteries

properties

IUPAC Name

3-(2,2,2-trifluoroethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)5-7-2-1-3-8(4-7)6-13/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUXZCYXCQPRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,2-Trifluoroethyl)benzaldehyde

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